1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
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Description
1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
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Scientific Research Applications
Photoisomerization and Synthesis Techniques
- A study by Kowalewski and Margaretha explored photoisomerization processes, highlighting methods for manipulating molecular structures through light exposure, which can be fundamental for developing photosensitive drugs or materials (Kowalewski & Margaretha, 1993).
Heterocyclic Compound Formation
- Research on the synthesis and identification of compounds from 2-aminobenzimidazole by Adnan et al. detailed the preparation of oxazepine, pyrazole, and isoxazole derivatives, which are significant for pharmaceutical developments (Adnan, Hassan, & Thamer, 2014).
Catalyzed Reaction Innovations
- Zhang et al. reported on a phosphine-catalyzed reaction for synthesizing benzo[b]azepin-3-ones, demonstrating advanced techniques for building complex molecules that could lead to new drug discoveries (Zhang, Cai, Hong, & Kwon, 2019).
Biological Activity Assessments
- Verma et al. conducted synthesis, antimicrobial, anticancer, and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, showcasing the potential for discovering new therapeutic agents (Verma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2015).
properties
IUPAC Name |
1-(azepan-1-yl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-31-19-13-18(14-20(15-19)32-2)17-33(29,30)24-25-21-9-5-6-10-22(21)27(24)16-23(28)26-11-7-3-4-8-12-26/h5-6,9-10,13-15H,3-4,7-8,11-12,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZSEDZRAZQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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